molecular formula C11H14O B8722146 2-Methyl-2-phenethyloxirane

2-Methyl-2-phenethyloxirane

Cat. No. B8722146
M. Wt: 162.23 g/mol
InChI Key: ZNHGNSDJJWGXAY-UHFFFAOYSA-N
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Patent
US05750740

Procedure details

Using the same conditions described in Example 5, but using dichloromethane as the extraction solvent, 4-phenyl-2-butanone (22.2 g, 0.15 mole) yielded an orange oil; 1,2-epoxy-2-methyl-4-phenylbutane (19.8 g, 72% yield of theory).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:13]Cl>>[O:11]1[C:9]([CH3:13])([CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:10]1

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded an orange oil

Outcomes

Product
Name
Type
product
Smiles
O1CC1(CCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.